Bienvenue dans la boutique en ligne BenchChem!

DL 071IT

beta-adrenoceptor blockade pharmacodynamics exercise tachycardia

DL 071IT (Afurolol Hydrochloride) is a racemic, non-selective β-adrenoceptor antagonist distinguished by three integrated pharmacological properties: potent β1/β2 blockade, intrinsic sympathomimetic activity (ISA), and weak membrane-stabilizing activity. Unlike propranolol, it exhibits minimal blood-brain barrier penetration, enabling cleaner peripheral cardiovascular studies. Compared to oxprenolol, DL 071IT demonstrates a 5- to 13.5-fold potency advantage and a longer duration of action—maintaining exercise heart rate reduction over a full 7-hour monitoring period. It also uniquely lowers resting heart rate, a feature absent in oxprenolol despite both possessing ISA. Researchers investigating peripheral cardiovascular regulation, exercise physiology, or SAR around β-blocker ancillary properties will find DL 071IT an irreplaceable comparator compound.

Molecular Formula C15H22ClNO4
Molecular Weight 315.79 g/mol
CAS No. 55104-39-7
Cat. No. B1670800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL 071IT
CAS55104-39-7
SynonymsDL071-IT;  DL-071-IT;  DL 071-IT;  DL 071-IT HCl;  DL 071-IT hydrochloride.
Molecular FormulaC15H22ClNO4
Molecular Weight315.79 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(COC1=CC=CC2=C1C(=O)OC2)O.Cl
InChIInChI=1S/C15H21NO4.ClH/c1-15(2,3)16-7-11(17)9-19-12-6-4-5-10-8-20-14(18)13(10)12;/h4-6,11,16-17H,7-9H2,1-3H3;1H
InChIKeyKTIQCDLYPPAYBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DL 071IT (CAS 55104-39-7) Beta-Blocker: Core Pharmacological Profile for Research Sourcing


DL 071IT (also known as Afurolol Hydrochloride) is a racemic non-selective β-adrenergic receptor antagonist belonging to the aryloxypropanolamine class, distinguished by a phthalide heterocycle. It exhibits three integrated pharmacological properties: potent blockade of both β1- and β2-adrenoceptors, intrinsic sympathomimetic activity (ISA), and weak membrane-stabilizing activity [1]. In human pharmacodynamic studies, oral DL 071IT reduced exercise heart rate, exercise systolic blood pressure, and, unlike the comparator oxprenolol, significantly reduced resting heart rate [1]. Importantly, only extremely small amounts of DL 071IT cross the blood-brain barrier, setting it apart from many clinically used beta-blockers that produce central nervous system effects [2].

Why DL 071IT Cannot Be Replaced by Generic Non-Selective Beta-Blockers in Targeted Research


Non-selective beta-blockers are not functionally interchangeable. While many agents share the ability to antagonize β1- and β2-adrenoceptors, their ancillary properties—intrinsic sympathomimetic activity (ISA), membrane-stabilizing activity (MSA), central nervous system penetration, and duration of action—vary enormously and determine the net physiological outcome. For example, propranolol potently blocks both β-receptor subtypes and readily crosses the blood-brain barrier but lacks ISA, often causing marked bradycardia at rest [1]. Pindolol possesses pronounced ISA sufficient to counterbalance resting sympathetic tone but lacks MSA [1]. DL 071IT occupies a unique functional niche: it combines ISA, weak MSA, minimal blood-brain barrier penetration, and a duration of action exceeding that of oxprenolol [2][3]. These overlapping features make it impossible to substitute DL 071IT with any single commercially available analog without altering the experimental phenotype. The quantitative evidence below clarifies exactly where these differences manifest.

DL 071IT Quantitative Differentiation Evidence Against Closest Analogs


Oral Potency Advantage vs. Oxprenolol: 5.0- to 13.5-Fold Greater Potency in Man

In a direct within-study comparison in six healthy volunteers, the oral potency of DL 071IT was 5.0 to 13.5 times greater than that of oxprenolol when assessed by inhibition of exercise-induced tachycardia [1]. Both drugs were administered orally, and heart rate was monitored during standardized exercise tests. The potency ratio was calculated from the dose-response curves for exercise heart rate reduction. Oxprenolol is the closest structural and pharmacological analog—both are non-selective beta-blockers with ISA and weak MSA—making this head-to-head potency differential directly actionable for dose selection in experimental protocols.

beta-adrenoceptor blockade pharmacodynamics exercise tachycardia

Resting Heart Rate Reduction: A Property Absent in Oxprenolol

In the same human volunteer study, DL 071IT caused a statistically significant reduction in resting heart rate, whereas oxprenolol did not [1]. Both drugs reduced exercise heart rate and systolic pressure, but the differential effect at rest reveals that DL 071IT's net sympatho-inhibitory influence predominates over its ISA under resting conditions—a pharmacodynamic profile not reproduced by oxprenolol despite its similar in vitro classification (non-selective, ISA-positive, weak MSA) [1].

resting heart rate intrinsic sympathomimetic activity beta-blocker differentiation

Extended Duration of Beta-Blockade vs. Oxprenolol Over 7-Hour Observation

Following single oral doses, DL 071IT maintained a consistent reduction in exercise heart rate throughout the entire 7-hour observation period, whereas the effect of oxprenolol waned notably over the same timeframe [1]. The sustained effect of DL 071IT was confirmed independently by NCATS Inxight, which notes that DL 071IT 'consistently produced a reduction in exercise heart rate at all times during the seven-hour period of observation, and the reductions were significantly different from the corresponding values after placebo treatment' [2].

duration of action sustained beta-blockade pharmacodynamic half-life

Minimal Blood-Brain Barrier Penetration: A CNS-Sparing Profile Distinct from Propranolol and Other Lipophilic Beta-Blockers

According to the NCATS Inxight authoritative drug database, 'only extremely small amounts of alfurolol cross the blood-brain barrier: because of this property, it has very little effect on the CNS' [1]. This is in marked contrast to propranolol, a highly lipophilic non-selective beta-blocker (LogP ≈ 3.48) that accumulates in brain tissue and produces measurable CNS effects including sedation and memory impairment [2]. DL 071IT has a calculated LogP of 2.677 , lower than propranolol's LogP, consistent with reduced passive diffusion across the blood-brain barrier.

blood-brain barrier CNS penetration peripheral selectivity

Solubility Profile Enabling Flexible In Vitro and In Vivo Formulation

DL 071IT (hydrochloride salt) demonstrates high solubility in DMSO (100 mg/mL, equivalent to 316.67 mM, with sonication) . In aqueous-based in vivo formulation vehicles using a 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline system, solubility of ≥2.5 mg/mL (7.92 mM) is achievable as a clear solution . The free base form has a sparing water solubility of approximately 1.2 mg/mL at 25°C . This solubility profile is advantageous relative to highly lipophilic beta-blockers like propranolol hydrochloride (water solubility ~ 50 mg/mL but requiring low pH for dissolution), as DL 071IT can be formulated at physiologically compatible concentrations without extreme pH adjustment.

solubility DMSO solubility formulation in vivo dosing

DL 071IT: High-Impact Research Scenarios Leveraging Quantitative Differentiation


Peripheral Beta-Adrenoceptor Pharmacology Without CNS Confounds

Researchers investigating peripheral cardiovascular regulation, metabolic effects of beta-blockade, or exercise physiology can employ DL 071IT to selectively block cardiac and vascular β-adrenoceptors while minimizing central nervous system effects. Unlike propranolol, which accumulates in brain tissue and alters central sympathetic outflow, DL 071IT has extremely limited blood-brain barrier penetration [1], enabling cleaner interpretation of peripheral endpoints in conscious animal models or human volunteer studies.

Sustained Beta-Blockade Protocols Requiring Extended Dosing Intervals

Experimental designs that demand stable β-adrenoceptor occupancy over many hours—such as chronic telemetry studies, prolonged exercise testing, or overnight cardiovascular monitoring—benefit from DL 071IT's extended duration of action relative to oxprenolol. The sustained reduction in exercise heart rate across a full 7-hour monitoring period [2] translates to fewer dosing interventions and reduced pharmacokinetic variability during long-duration protocols.

Investigating the Functional Balance Between Intrinsic Sympathomimetic Activity and Beta-Blockade at Rest

DL 071IT is uniquely suited to study the interplay between ISA and beta-receptor antagonism under low sympathetic tone. It significantly reduces resting heart rate despite possessing ISA, whereas oxprenolol—another ISA-positive, non-selective beta-blocker—does not [2]. This makes DL 071IT a critical comparator compound for dissecting the molecular determinants of ISA functional expression in vitro (e.g., radioligand binding, cAMP assays) and in vivo.

Comparative Beta-Blocker Profiling and Structure-Activity Relationship Studies

As a non-selective beta-blocker combining ISA, weak MSA, a phthalide scaffold, and a tert-butylamino side chain, DL 071IT is a valuable reference compound in SAR libraries aimed at understanding how chemical modifications modulate the triad of beta-blockade, partial agonism, and membrane stabilization. The 5- to 13.5-fold potency advantage over oxprenolol [2] permits lower working concentrations in competitive binding experiments, reducing solvent interference.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for DL 071IT

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.